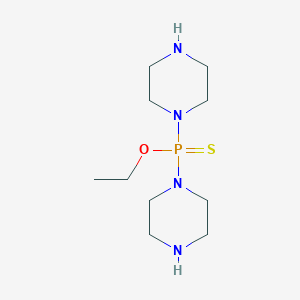![molecular formula C23H20O2 B12898803 Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]- CAS No. 771477-54-4](/img/structure/B12898803.png)
Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of an alkyne-epoxide intermediate. This reaction is typically mediated by Lewis acids such as boron trifluoride etherate (BF3·Et2O) under ambient conditions . The reaction proceeds smoothly in dichloromethane at room temperature, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts. The choice of solvents and reaction conditions would also be optimized to ensure scalability and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the alkyne or other functional groups within the molecule.
Substitution: The phenyl and phenylpropynyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese(IV) oxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolones or oxindoles, while reduction could produce various hydrogenated derivatives .
Aplicaciones Científicas De Investigación
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Mecanismo De Acción
The mechanism by which 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine
- {4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol
- N-(2-(1-hydroxy-3-phenylprop-2-yn-1-yl)-N-tosylanilides
Uniqueness
Compared to these similar compounds, 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran stands out due to its tetrahydrobenzofuran core, which imparts unique chemical and biological properties. This core structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further study .
Propiedades
Número CAS |
771477-54-4 |
|---|---|
Fórmula molecular |
C23H20O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-phenyl-4-(3-phenylprop-2-ynoxy)-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C23H20O2/c1-3-9-18(10-4-1)11-8-16-24-21-14-7-15-22-20(21)17-23(25-22)19-12-5-2-6-13-19/h1-6,9-10,12-13,17,21H,7,14-16H2 |
Clave InChI |
PSHNEMDNCRIYEA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)OC(=C2)C3=CC=CC=C3)OCC#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



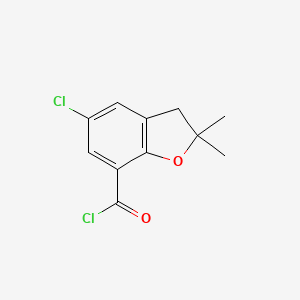
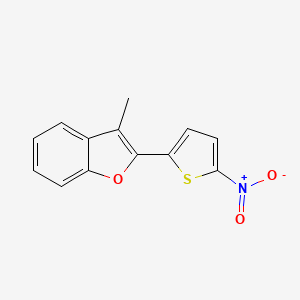




![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
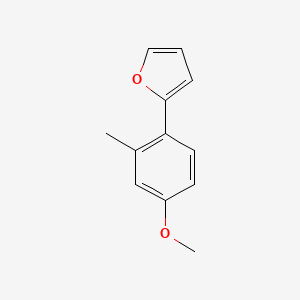
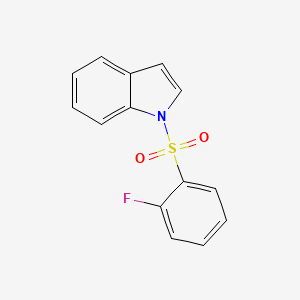
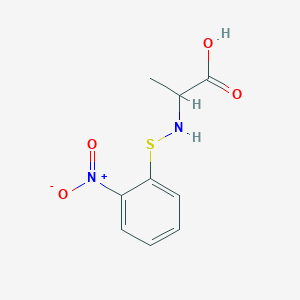
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
